molecular formula C18H19FN6O3S B2996767 3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351594-68-7

3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No. B2996767
CAS RN: 1351594-68-7
M. Wt: 418.45
InChI Key: SRAQBAITDFETGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O3S and its molecular weight is 418.45. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactive Applications

Some studies have focused on the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, which showed in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Receptor Interactions

Compounds with the piperazine moiety have been evaluated for their affinity towards dopamine D-2 and serotonin 5-HT2 receptors, providing insights into their potential as noncataleptogenic, centrally acting agents (Perregaard et al., 1992). Additionally, derivatives have shown selective affinity for D4 dopamine receptors and induced penile erection in vivo, suggesting a unique mechanism of action (Enguehard-Gueiffier et al., 2006).

Antiviral and Antibacterial Properties

Other research highlights include the discovery of compounds like R 61837 as potent inhibitors of rhinoviruses, demonstrating significant antiviral properties at concentrations not inhibitory to cell growth (Andries et al., 2005). Piperazinyl oxazolidinone derivatives have also been investigated for their activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, showing potential as novel antibacterial agents (Tucker et al., 1998).

Anti-Inflammatory and Analgesic Agents

The synthesis and biological evaluation of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents have also been explored, revealing compounds with activities comparable to reference drugs and a safe profile on the gastrointestinal tract (Abbas et al., 2016).

properties

IUPAC Name

3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3S/c1-28-16-3-2-14(12-15(16)19)29(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAQBAITDFETGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.